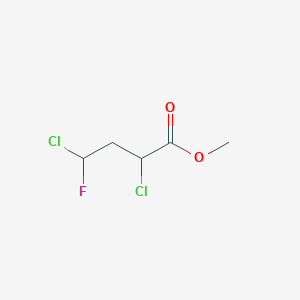![molecular formula C12H7ClF6O4 B6312932 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid CAS No. 1357624-35-1](/img/structure/B6312932.png)
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid (CTPA) is a novel compound with a wide range of applications in scientific research. CTPA is a chlorinated derivative of 3,5-bis(trifluoromethyl)phenylsuccinic acid (BTPA) and is a member of the family of succinic acids. CTPA has been found to be a potent inhibitor of enzymes involved in cell signaling and metabolic pathways, making it a valuable tool for studying the molecular and biochemical mechanisms of disease.
Aplicaciones Científicas De Investigación
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid has a wide range of applications in scientific research. It has been used to study the structure and function of enzymes involved in metabolic pathways and cell signaling. 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid has also been used to study the biochemical and physiological effects of drugs on the body. Additionally, 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid has been used to study the effects of environmental pollutants on the body.
Mecanismo De Acción
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid is an inhibitor of enzymes involved in metabolic pathways and cell signaling. It binds to the active site of these enzymes, blocking their activity and preventing their normal function. This inhibition allows scientists to study the effects of drugs, environmental pollutants, and other compounds on the body.
Biochemical and Physiological Effects
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid inhibits the activity of enzymes involved in metabolic pathways and cell signaling. Additionally, 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid has been found to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, environmental pollutants, and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid has many advantages for lab experiments. It is a potent inhibitor of enzymes involved in metabolic pathways and cell signaling, making it a valuable tool for studying the effects of drugs, environmental pollutants, and other compounds on the body. Additionally, 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid is relatively inexpensive and easy to synthesize. However, 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid is not water soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid has many potential future applications in scientific research. It could be used to study the effects of drugs, environmental pollutants, and other compounds on the body. Additionally, 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid could be used to study the biochemical and physiological effects of drugs on the body. 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid could also be used to study the effects of environmental pollutants on the body. Additionally, 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid could be used to study the effects of drugs on the development of diseases such as cancer, cardiovascular disease, and neurological disorders. Finally, 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid could be used to study the effects of drugs on the immune system.
Métodos De Síntesis
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid can be synthesized from BTPA in a two-step process. In the first step, BTPA is reacted with chloroform in an aqueous solution of sodium hydroxide. This reaction produces 2-chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid. In the second step, the product is purified by recrystallization from methanol.
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3-chlorobutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF6O4/c13-8(10(22)23)7(9(20)21)4-1-5(11(14,15)16)3-6(2-4)12(17,18)19/h1-3,7-8H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOABOXKDCXKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(C(=O)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
